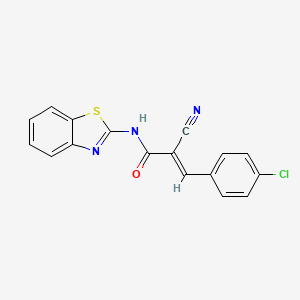

N-1,3-benzothiazol-2-yl-3-(4-chlorophenyl)-2-cyanoacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical entity synthesized from benzothiazole derivatives. Benzothiazoles are significant due to their wide range of biological activities and applications in various fields. They are known for their herbicidal, antimicrobial, and antifungal properties. The specific compound , involving benzothiazol and chlorophenyl groups, might exhibit unique properties beneficial for different scientific applications, excluding its usage as a drug.

Synthesis Analysis:

The synthesis of benzothiazole derivatives generally involves condensation reactions and may utilize copper(II)-catalyzed intramolecular coupling-cyclization processes. These methodologies facilitate the formation of the benzothiazole structure efficiently under mild conditions (Jaseer et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondria in cells . Mitochondria, often referred to as the “powerhouses” of the cell, are responsible for producing energy through the process of oxidative phosphorylation. They also play a crucial role in apoptosis, or programmed cell death .

Mode of Action

The compound interacts with its target, the mitochondria, by lowering the mitochondrial membrane potential . This disruption of the mitochondrial function leads to the release of cytochrome c, a protein that plays a key role in the apoptotic pathway .

Biochemical Pathways

The compound affects the apoptotic pathway . By lowering the mitochondrial membrane potential, it promotes the release of cytochrome c . Cytochrome c then interacts with Apaf-1 and procaspase-9 to form the apoptosome, which ultimately leads to the activation of caspase-9 and then caspase-3, triggering apoptosis .

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells . By promoting the release of cytochrome c and triggering the apoptotic pathway, the compound effectively kills tumor cells and inhibits tumor growth .

Safety and Hazards

properties

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3OS/c18-13-7-5-11(6-8-13)9-12(10-19)16(22)21-17-20-14-3-1-2-4-15(14)23-17/h1-9H,(H,20,21,22)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLHJKUUMJYZHZ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5784156.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)

![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)

![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)

![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5784207.png)

![6-ethyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5784214.png)

![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)